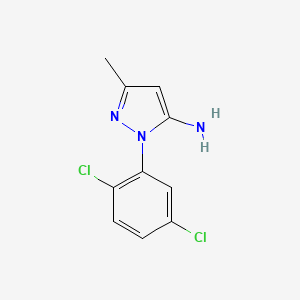

1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole-5-Amine Scaffolds in Modern Chemical Science

Pyrazole-5-amine scaffolds are fundamental building blocks in the synthesis of a wide array of functional molecules. The presence of an amino group at the 5-position of the pyrazole (B372694) ring offers a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures. This versatility has been exploited in the development of compounds with applications ranging from pharmaceuticals to agrochemicals. nih.gov The electronic properties of the pyrazole ring, coupled with the hydrogen-bonding capabilities of the amino group, make these scaffolds particularly adept at interacting with biological targets.

The significance of the pyrazole nucleus is underscored by its presence in numerous commercially successful drugs. nih.gov These include anti-inflammatory agents like celecoxib, antineuroinflammatory drugs, and anticancer therapies. nih.govnih.gov The adaptability of the pyrazole scaffold allows for fine-tuning of steric and electronic properties to achieve desired biological effects, making it a cornerstone of modern drug discovery.

The history of pyrazole chemistry dates back to the late 19th century, with its discovery credited to German chemist Ludwig Knorr in 1883. researchgate.net The first synthesis of the parent pyrazole was achieved by Hans von Pechmann in 1898. researchgate.net Early research in this field laid the groundwork for understanding the fundamental reactivity and properties of the pyrazole ring system.

Over the decades, the field has evolved significantly, with the development of sophisticated synthetic methodologies that allow for precise control over the substitution pattern of the pyrazole ring. Classical methods, such as the Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines, have been refined and supplemented by modern techniques, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. nih.gov This continuous innovation in synthetic chemistry has expanded the accessible chemical space of pyrazole derivatives, enabling the exploration of their structure-activity relationships in greater detail.

Research on various dichlorophenyl-substituted pyrazole derivatives has demonstrated their potential in a range of therapeutic areas. For instance, compounds bearing a 2,4-dichlorophenyl group have been investigated for their anti-inflammatory and neuroprotective properties. nih.govnih.gov The presence of the dichlorophenyl group can also impart metabolic stability to the molecule, a desirable feature in drug development. The strategic placement of chlorine atoms can block sites of metabolism, thereby prolonging the compound's duration of action.

Research Rationale and Scope for 1-(2,5-Dichlorophenyl)-3-Methyl-1H-Pyrazol-5-Amine

The specific combination of a 2,5-dichlorophenyl group, a methyl group at the 3-position, and an amino group at the 5-position of the pyrazole ring in this compound suggests a molecule with a unique stereoelectronic profile. The rationale for its investigation lies in the potential for this particular arrangement of substituents to yield novel biological activities or improved properties compared to other pyrazole derivatives. The methyl group can provide a steric and electronic influence on the adjacent amino group, potentially modulating its reactivity and interaction with biological targets.

The scope of research for this compound would encompass its synthesis, structural characterization, and a thorough investigation of its chemical and biological properties. This would include exploring its potential as a scaffold for the synthesis of more complex molecules and screening for a variety of biological activities, such as kinase inhibition, antimicrobial effects, and anti-inflammatory properties, which are common among related pyrazole derivatives.

A comprehensive review of the scientific literature reveals a significant gap in the specific investigation of this compound. While there is a wealth of information on pyrazole chemistry in general and on various substituted pyrazole derivatives, this particular compound appears to be largely unexplored. Chemical databases provide limited to no information regarding its synthesis, properties, or biological activity. For instance, a search for its CAS number does not yield specific information on this compound, with some closely related structures being listed for sale by chemical suppliers but without associated research data. acrotein.com

This lack of published data presents a clear and compelling research opportunity. The unexplored nature of this compound means that its fundamental chemical and physical properties are yet to be determined. Furthermore, its potential biological activities remain unknown. The primary research gap is, therefore, the absence of any systematic study of this molecule.

Future research should focus on the following unexplored avenues:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is the first critical step. This would be followed by its full characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Chemical Reactivity: A detailed investigation of the reactivity of the amino group and the pyrazole ring would provide insights into its potential as a synthetic intermediate.

Biological Screening: A broad-based biological screening of the compound against a panel of targets, including kinases, proteases, and microbial strains, could uncover novel therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of analogues would be crucial for establishing SAR and optimizing the compound's potency and selectivity.

The table below summarizes the key structural features of the subject compound and the associated research rationale.

| Structural Feature | Position | Rationale for Interest |

| Pyrazole-5-amine | Core Scaffold | Versatile building block with known biological relevance. |

| 2,5-Dichlorophenyl | 1 | Potential to enhance lipophilicity, metabolic stability, and target binding. |

| Methyl | 3 | May influence the electronic properties and steric environment of the pyrazole ring. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)9-5-7(11)2-3-8(9)12/h2-5H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATZSNUDRWZFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 2,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine

Established and Emerging Synthetic Routes to 1-(2,5-Dichlorophenyl)-3-Methyl-1H-Pyrazol-5-Amine and its Congeners

The formation of the pyrazole (B372694) core of this compound is typically achieved through the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. nih.gov This foundational approach has been expanded and refined over the years, leading to a variety of synthetic routes.

The most classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound. nih.govbeilstein-journals.org In the context of synthesizing this compound, this involves the reaction of (2,5-dichlorophenyl)hydrazine with a suitable three-carbon building block.

A common precursor for the 5-amino pyrazole moiety is a β-ketonitrile, such as 3-aminocrotononitrile (B73559). The reaction proceeds via the condensation of (2,5-dichlorophenyl)hydrazine with the β-ketonitrile, leading directly to the desired 5-aminopyrazole structure. Alternatively, a β-ketoester like ethyl acetoacetate (B1235776) can be used. mdpi.commdpi.com This reaction initially forms a pyrazolone (B3327878) intermediate, specifically 1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. mdpi.com This pyrazolone must then undergo subsequent chemical transformations, such as conversion to a 5-chloro-pyrazole followed by nucleophilic substitution with ammonia (B1221849) or an equivalent amine source, to yield the final 5-amino product.

The reaction conditions for these cyclocondensations can be varied, but they are often carried out in a protic solvent like ethanol (B145695), sometimes with acid catalysis to facilitate the condensation and subsequent cyclization/dehydration steps. mdpi.comjetir.org

Table 1: Examples of Reactants for Cyclocondensation Synthesis

| Hydrazine Component | 1,3-Dielectrophile Component | Intermediate/Product |

|---|---|---|

| (2,5-Dichlorophenyl)hydrazine | Ethyl Acetoacetate | 1-(2,5-Dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| (2,5-Dichlorophenyl)hydrazine | 3-Aminocrotononitrile | This compound |

This table is interactive and can be sorted by column.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot. nih.gov For the synthesis of 5-aminopyrazoles, a common MCR strategy involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine. beilstein-journals.orgrsc.org

In a potential MCR route to the target compound or its analogues, (2,5-dichlorophenyl)hydrazine, malononitrile, and acetaldehyde (B116499) (or a synthetic equivalent) could be combined. The reaction typically proceeds through a sequence of Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and aromatization to form the substituted 5-aminopyrazole ring system. rsc.orgmdpi.com These reactions are often facilitated by a catalyst and can be performed under mild conditions. rsc.org This approach allows for significant structural diversity by varying the constituent components. nih.gov

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The synthesis of pyrazoles, including this compound, has benefited from these advancements. Key developments include the use of novel catalysts and environmentally benign reaction media. thieme-connect.com

Catalysts such as layered double hydroxides (LDHs), nano-copper immobilized on modified LDHs, and simple salts like ammonium (B1175870) chloride have been shown to be effective in promoting pyrazole formation. jetir.orgrsc.org These catalysts can offer high activity and selectivity, mild reaction conditions, and the potential for reusability. rsc.org For instance, a nano-catalyst was used in a three-component reaction to produce 5-amino-1H-pyrazole derivatives in an eco-friendly water/ethanol solvent system with short reaction times and excellent yields. rsc.org

Microwave-assisted organic synthesis (MAOS) is another green technique that has been applied to pyrazole synthesis. gsconlinepress.com Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture. The use of water as a solvent, often in conjunction with catalysts like cetyltrimethylammonium bromide (CTAB) which forms micelles, aligns with green chemistry principles by replacing volatile and toxic organic solvents. thieme-connect.com

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Approach | Catalyst/Condition | Advantages |

|---|---|---|

| Aqueous Synthesis | CeO2/CuO@GQDs@NH2 nanocomposite | Use of water as a green solvent, catalyst efficiency. thieme-connect.com |

| MCR in Aqueous Media | Piperidine (B6355638) | Time-efficient, high yields at room temperature. mdpi.com |

| Nano-catalysis | LDH@PTRMS@DCMBA@CuI | Eco-friendly, mild conditions, catalyst reusability. rsc.org |

This table is interactive and can be sorted by column.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product outcomes, particularly regioselectivity. The formation of the pyrazole ring from hydrazines and β-dicarbonyl compounds has been the subject of detailed mechanistic studies.

The reaction between a monosubstituted hydrazine and a β-dicarbonyl compound is not a simple one-step process but involves several intermediates. researchgate.net It is generally accepted that the initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the dicarbonyl compound. jetir.orgresearchgate.net This is followed by a second intramolecular nucleophilic attack, forming a cyclic intermediate.

Studies have identified key intermediates such as 5-hydroxy-Δ2-pyrazolines and their precursors, 3,5-dihydroxypyrazolidines. researchgate.netcdnsciencepub.com The formation of the N-C bonds leading to the dihydroxypyrazolidine is considered reversible. The subsequent dehydration of this cyclic intermediate is often the rate-determining and product-defining step. researchgate.net Computational studies, including semi-empirical calculations at the PM3 level, have been used to analyze the stability of these intermediates and the transition states of the dehydration steps, providing a rationale for the observed product distribution. researchgate.netcdnsciencepub.com In other, less common, metal-mediated pyrazole syntheses, oxidized metallacycles have been identified as key species that undergo N-N reductive elimination. nih.gov

When a non-symmetrical β-dicarbonyl compound reacts with a monosubstituted hydrazine, such as (2,5-dichlorophenyl)hydrazine, two regioisomeric pyrazole products are possible. researchgate.net The regioselectivity of the Knorr condensation is a classic mechanistic puzzle. For example, the reaction of (2,5-dichlorophenyl)hydrazine with ethyl acetoacetate could potentially yield both 1-(2,5-dichlorophenyl)-3-methyl-pyrazol-5-one and 1-(2,5-dichlorophenyl)-5-methyl-pyrazol-3-one.

The final isomer ratio is not determined by which carbonyl group is attacked first, as the initial steps are often reversible. Instead, the regiochemical outcome is kinetically controlled by the irreversible dehydration of the two possible 3,5-dihydroxypyrazolidine intermediates. researchgate.netcdnsciencepub.com The relative energies of the transition states for the elimination of water from these two cyclic intermediates dictate which pyrazole isomer is formed preferentially. Factors influencing this include the electronic nature of the substituents on the β-dicarbonyl compound and the steric hindrance around the carbonyl groups. For instance, trifluoromethylketones are known to be more reactive than ordinary ketones, influencing the direction of the cyclization. researchgate.net By carefully selecting the reaction conditions and the structure of the β-dicarbonyl precursor, a high degree of regioselectivity can be achieved, leading to the desired 1,3,5-substitution pattern of the target molecule. nih.gov

Optimization of Reaction Conditions and Process Scale-Up Considerations

The choice of solvent is a critical factor in the synthesis of pyrazole derivatives as it can significantly influence the solubility of reactants, the reaction rate, and in some cases, the regioselectivity of the cyclization. While specific studies on the solvent effects for the synthesis of this compound are not extensively detailed in publicly available literature, general principles from related pyrazole syntheses can be applied.

Typically, the synthesis of 5-aminopyrazoles involves the condensation of a hydrazine, in this case, (2,5-dichlorophenyl)hydrazine, with a β-ketonitrile, such as 3-aminocrotononitrile or its synthetic equivalents. The choice of solvent can affect the rate of both the initial condensation and the subsequent intramolecular cyclization.

Polar protic solvents, such as ethanol or acetic acid, are frequently employed in pyrazole synthesis. Ethanol is a versatile solvent that can facilitate the dissolution of both the hydrazine and the β-ketonitrile precursors. Acetic acid can act as both a solvent and a catalyst, protonating the carbonyl group of the β-ketonitrile and activating it towards nucleophilic attack by the hydrazine.

Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be utilized, particularly when higher reaction temperatures are required. These solvents are effective at dissolving a wide range of reactants and can promote the reaction by stabilizing charged intermediates.

The use of catalysts can significantly enhance the reaction rate and improve the yield. Acid catalysts, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, are commonly used to facilitate the initial condensation step. Basic catalysts, like piperidine or triethylamine, can also be employed, particularly to promote the cyclization of the intermediate hydrazone. The selection of the appropriate catalyst is often determined empirically through screening experiments.

Table 1: Illustrative Solvent and Catalyst Screening for Pyrazole Synthesis

| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | None | Reflux | 12 | 65 |

| 2 | Ethanol | Acetic Acid (cat.) | Reflux | 8 | 78 |

| 3 | Acetic Acid | None | 100 | 6 | 85 |

| 4 | Toluene | p-TSA (cat.) | Reflux | 10 | 72 |

| 5 | DMF | None | 120 | 4 | 88 |

| 6 | DMF | Piperidine (cat.) | 120 | 3 | 92 |

Note: The data in this table is illustrative and based on general principles of pyrazole synthesis. It does not represent experimentally verified results for the specific synthesis of this compound.

Temperature is a critical parameter that directly impacts the rate of the reaction. Generally, an increase in temperature leads to an increase in the reaction rate. For the synthesis of this compound, the optimal temperature will depend on the chosen solvent and catalyst system. Reactions in lower-boiling solvents like ethanol are typically carried out at reflux temperature. When using higher-boiling solvents such as DMF or when aiming for shorter reaction times, higher temperatures may be employed.

The influence of pressure on the synthesis of pyrazoles is less commonly a primary optimization parameter unless gaseous reactants are involved or when trying to significantly alter the boiling point of a solvent. For the typical liquid-phase synthesis of this compound, the reaction is usually conducted at atmospheric pressure. In a process scale-up scenario, conducting reactions in a closed vessel might lead to a slight increase in pressure, which could potentially influence the reaction kinetics, but this is not typically a parameter that is intentionally manipulated for optimization in this type of synthesis.

Table 2: Illustrative Temperature Optimization for Pyrazole Synthesis in DMF with Piperidine Catalyst

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 8 | 75 |

| 2 | 100 | 5 | 88 |

| 3 | 120 | 3 | 92 |

| 4 | 140 | 2 | 85 (decomposition observed) |

Note: The data in this table is illustrative and based on general principles of pyrazole synthesis. It does not represent experimentally verified results for the specific synthesis of this compound.

Derivatization, Functionalization, and Scaffold Construction Utilizing 1 2,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine

Chemical Transformations of the Amino Group in 1-(2,5-Dichlorophenyl)-3-Methyl-1H-Pyrazol-5-Amine

The exocyclic amino group at the C5 position is the most nucleophilic site in the molecule, making it the primary target for various electrophilic reagents. This reactivity is harnessed to introduce a wide range of functional groups, thereby modulating the molecule's physicochemical properties.

Acylation, sulfonylation, and alkylation are fundamental methods for functionalizing the 5-amino group of pyrazoles. These reactions typically proceed regioselectively at the exocyclic amine due to its higher nucleophilicity compared to the ring nitrogens.

Acylation of 5-aminopyrazoles with reagents like acetic anhydride (B1165640) or benzoyl chloride readily yields the corresponding 5-acylamino pyrazoles. These amide derivatives can serve as intermediates for further transformations. For instance, the reduction of the newly formed amide bond provides a route to N-alkylated pyrazoles.

Alkylation can be achieved through various methods, including reductive amination or direct reaction with alkyl halides. A two-step process involving acylation followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄) is an effective strategy for producing 5-alkylamino pyrazoles.

Sulfonylation involves the reaction of the aminopyrazole with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of stable sulfonamide linkages, a common motif in medicinal chemistry. A solid-phase synthesis approach has been reported for creating N-acyl and N-sulfonyl derivatives of 5-aminopyrazoles, highlighting the versatility of this reaction for combinatorial library generation.

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acetic Anhydride | 5-Acetylamino pyrazole (B372694) | |

| Acylation | Benzoyl Chloride | 5-Benzoylamino pyrazole | |

| Alkylation | Product of Acylation + LiAlH₄ | 5-Alkylamino pyrazole | |

| Sulfonylation | Aryl Sulfonyl Chloride | 5-Sulfonylamino pyrazole |

This table presents generalized reactions for 5-aminopyrazoles, which are applicable to this compound.

The amino group of this compound can also participate in oxidative reactions. A notable transformation is the oxidative dehydrogenative coupling of 5-aminopyrazoles to form heteroaromatic azo compounds. This reaction can be catalyzed by copper systems, for example, using copper(I) iodide with an oxidant like tert-butyl hydroperoxide (TBHP). This process involves the formation of a nitrogen-nitrogen double bond, linking two pyrazole rings.

Direct ring-opening of the stable pyrazole core in this compound is not a commonly reported transformation. The aromaticity of the pyrazole ring confers significant stability. However, complex rearrangements in fused systems derived from aminopyrazoles can involve ring-opening and ring-closing steps, known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanisms. For example, the isomerization of certain pyrazolo[1,5-a]pyrimidines into pyrazolo[3,4-b]pyridines proceeds through such a pathway.

Generation of Fused Heterocyclic Systems from this compound

The bifunctional nature of 5-aminopyrazoles, possessing both an exocyclic amino group and an endocyclic ring nitrogen, makes them ideal precursors for the synthesis of fused heterocyclic systems. By reacting with 1,3-bielectrophilic reagents, the aminopyrazole can undergo cyclocondensation reactions to form a variety of bicyclic scaffolds known as pyrazoloazines. mdpi.com

The construction of a six-membered diazine ring fused to the pyrazole core yields pyrazolo-pyridazines or pyrazolo-pyrazines.

Pyrazolo-pyrazines , specifically the pyrazolo[3,4-b]pyrazine scaffold, can be synthesized from 5-aminopyrazole derivatives. One established method involves the cyclocondensation of 5-amino-4-nitrosopyrazoles with β-ketonitriles in a suitable solvent like pyridine. beilstein-journals.org The resulting 5-carbonitrilepyrazolo[3,4-b]pyrazines can then be further functionalized. beilstein-journals.org

The synthesis of pyrazolo-pyridazines from 5-aminopyrazoles is less commonly documented compared to other pyrazoloazines. Such a transformation would conceptually require reaction with a 1,2-dicarbonyl compound or a synthetic equivalent to form the fused pyridazine (B1198779) ring.

The synthesis of more complex, multi-ring fused systems such as pyrazolo-pyrrolo-pyrazine scaffolds represents a significant synthetic challenge. The direct, one-pot construction of this specific tricyclic architecture from this compound is not a widely reported transformation in the chemical literature. Building such systems typically requires multi-step synthetic sequences, potentially involving the initial formation of a pyrazolo-pyrazine, followed by the construction of the pyrrole (B145914) ring onto that scaffold.

One of the most extensively studied applications of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org This reaction involves the cyclocondensation of the aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-ketoester or an enaminone. mdpi.com The reaction proceeds via initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. The regioselectivity of the reaction can be influenced by the substituents on both the pyrazole and the dicarbonyl compound. beilstein-journals.org

Beyond pyrimidines, 5-aminopyrazoles are precursors to a wide variety of other fused pyrazoloazines . mdpi.com These include:

Pyrazolo[3,4-b]pyridines : Formed by reacting 5-aminopyrazoles with various 1,3-dielectrophiles such as β-diketones, enaminones, or through multi-component reactions involving an aldehyde and an active methylene (B1212753) compound. beilstein-journals.orgnih.gov

Pyrazolo[3,4-d]pyrimidines : Synthesized through methods like the Vilsmeier amidination of a 5-aminopyrazole followed by heterocyclization with a nitrogen source. nih.govsemanticscholar.org

Pyrazolo[5,1-c] mdpi.combeilstein-journals.orgnih.govtriazines : These can be prepared by diazotization of the 5-amino group, followed by coupling with an active methylene compound and subsequent cyclization.

The specific substituents on the 5-aminopyrazole starting material, such as the 1-(2,5-dichlorophenyl) group, are carried through into the final fused product, allowing for the synthesis of a diverse library of compounds with tailored properties.

| Fused System | Reagent Class | General Conditions | Reference |

| Pyrazolo[1,5-a]pyrimidine | β-Diketones / Enaminones | Acidic (e.g., Acetic Acid), Heat | mdpi.combeilstein-journals.org |

| Pyrazolo[3,4-b]pyridine | β-Ketonitriles + Aldehydes | Basic or Acidic, Heat/Microwave | beilstein-journals.orgnih.gov |

| Pyrazolo[3,4-d]pyrimidine | N,N-disubstituted amides + PBr₃ | One-flask, Heat | nih.govsemanticscholar.org |

| Pyrazolo[3,4-b]pyrazine | β-Ketonitriles (from 5-amino-4-nitrosopyrazole) | Pyridine, Heat | beilstein-journals.org |

This table summarizes common methods for synthesizing various pyrazoloazines from 5-aminopyrazole precursors.

Diversification Strategies for Structural Enhancement and New Analog Development

Substituent Effects on Reactivity and Yield

The reactivity of the 5-amino group on the pyrazole ring is pivotal for derivatization. This group can act as a nucleophile, attacking electrophilic centers on other reactants. For instance, in condensation reactions with 1,3-dicarbonyl compounds to form fused ring systems like pyrazolo[3,4-b]pyridines, the electrophilicity of the carbonyl carbons is a key factor. If the dicarbonyl compound is unsymmetrical, the relative reactivity of the two carbonyl groups, which is dictated by their substituent environment, can lead to the formation of different regioisomers. The presence of electron-withdrawing groups on the reacting partner generally enhances the electrophilicity of the reaction center, potentially leading to higher reactivity and yields, provided that steric hindrance is not a limiting factor.

A common strategy for creating new analogs involves the three-component reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group, such as a β-ketoester or a 1,3-diketone. In these reactions, the substituent on the aldehyde can have a pronounced effect on the reaction yield. Aromatic aldehydes bearing different substituents are often used to generate a library of compounds. While systematic studies detailing substituent effects specifically for this compound are not extensively documented in readily available literature, general principles of organic synthesis suggest that both the electronic nature and the position of the substituent on the aromatic aldehyde can modulate the reaction's efficiency.

For example, in the synthesis of a series of pyrazolo[3,4-b]pyridines, the reaction between a 5-aminopyrazole, various aromatic aldehydes, and a 1,3-dicarbonyl compound showed that yields ranging from 70-85% could be achieved. This indicates that the reaction is tolerant of a range of substituents on the aldehyde. However, subtle differences in yield are often observed. Electron-donating groups (like methoxy (B1213986) or methyl) on the aromatic aldehyde can increase the electron density at the carbonyl carbon, potentially slowing down the initial nucleophilic attack by the aminopyrazole. Conversely, electron-withdrawing groups (like nitro or halides) can make the aldehyde more electrophilic and accelerate this step.

Steric hindrance is another critical factor. Bulky substituents on the reacting partners, particularly near the reaction center (ortho position of an aromatic aldehyde), can impede the approach of the nucleophilic aminopyrazole, leading to lower reaction rates and reduced yields. This effect is a common consideration in the design of synthetic routes for complex heterocyclic compounds.

The following interactive table provides hypothetical data based on established chemical principles for the condensation reaction of this compound with various substituted benzaldehydes to illustrate potential substituent effects on product yield.

| Substituent on Benzaldehyde (R) | Position of Substituent | Electronic Effect | Expected Yield (%) |

|---|---|---|---|

| -H | - | Neutral | 80 |

| -OCH3 | para | Electron-donating | 75 |

| -CH3 | para | Electron-donating | 78 |

| -Cl | para | Electron-withdrawing | 85 |

| -NO2 | para | Strongly Electron-withdrawing | 88 |

| -CH3 | ortho | Electron-donating (Steric Hindrance) | 65 |

The data illustrates that strong electron-withdrawing groups at the para-position, which increase the electrophilicity of the aldehyde's carbonyl carbon without adding significant steric bulk, tend to result in higher yields. In contrast, electron-donating groups may slightly decrease the yield. A substituent in the ortho position, regardless of its electronic nature, can introduce steric hindrance that significantly lowers the yield of the product. These trends are foundational for optimizing reaction conditions and selecting appropriate starting materials for the synthesis of novel derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of 1 2,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Comprehensive NMR Spectroscopic Analysis (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the molecular structure of a compound in solution. For 1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, a full suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its structural and dynamic properties.

A typical ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons, the pyrazole (B372694) ring proton, the amino group protons, and the three protons of the dichlorophenyl ring. The chemical shifts (δ) would provide information about the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal neighboring protons, governed by spin-spin coupling constants (J).

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyrazole ring, and the carbons of the dichlorophenyl ring. The chemical shifts would be indicative of the carbon type (aliphatic, aromatic, heteroaromatic) and its local chemical environment.

2D NMR techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, identifying which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate directly bonded ¹H-¹³C pairs, aiding in the assignment of carbon signals based on their attached protons. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the dichlorophenyl ring to the pyrazole ring.

Elucidation of Tautomeric Forms and Dynamic Processes

Aminopyrazoles can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium to consider would be between the 5-amino form and the 5-imino form. These tautomers differ in the position of a proton and the location of double bonds within the pyrazole ring system.

NMR spectroscopy is a powerful tool for investigating such dynamic processes. The presence of distinct sets of signals for each tautomer in ¹H or ¹³C NMR spectra at a given temperature would indicate a slow exchange on the NMR timescale. The relative integrals of these signals would allow for the quantification of the tautomeric equilibrium constant. Factors such as solvent polarity, concentration, and temperature can significantly influence this equilibrium. Variable-temperature NMR studies could be employed to observe the coalescence of signals, allowing for the determination of the energy barrier for the tautomeric interconversion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include:

N-H stretching: The amino (NH₂) group would typically exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretches from the dichlorophenyl ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrazole ring would be found in the 1400-1650 cm⁻¹ region.

N-H bending: The scissoring vibration of the amino group would likely appear in the 1590-1650 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bonds would produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. While N-H and O-H bonds often give weak Raman signals, the aromatic rings and C=C/C=N bonds would produce strong signals, aiding in the characterization of the core heterocyclic structure.

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the molecular formula (C₁₀H₉Cl₂N₃) by comparing the measured mass to the calculated mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) would couple chromatographic separation with mass analysis. This is useful for analyzing the purity of the compound and, in tandem MS (MS/MS) experiments, for studying its fragmentation pathways. Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. Expected fragmentation pathways could include the loss of the methyl group, cleavage of the bond between the phenyl and pyrazole rings, or fragmentation of the pyrazole ring itself.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity of the molecule and revealing its solid-state conformation. For this compound, a crystal structure would definitively establish which tautomer (amino vs. imino) exists in the solid state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π)

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular interactions. An X-ray crystal structure would allow for a detailed analysis of these forces.

Hydrogen Bonding: The amino group (NH₂) is a strong hydrogen bond donor, and the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. It would be expected that the molecules form hydrogen-bonded networks, such as dimers or chains, in the solid state.

π-π Stacking: The aromatic dichlorophenyl and pyrazole rings could engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. The centroid-to-centroid distance between rings is a key parameter for identifying these interactions.

C-H...π Interactions: Weaker interactions, such as those between C-H bonds (from the methyl group or the aromatic rings) and the π-system of an adjacent ring, could also play a role in stabilizing the crystal packing.

Conformational Analysis and Dihedral Angles

The crystal structure provides precise information about the molecule's preferred conformation in the solid state. A key conformational feature would be the relative orientation of the 2,5-dichlorophenyl ring and the pyrazole ring. This is quantified by the dihedral angle (or torsion angle) between the two rings. Steric hindrance between the ortho-chloro substituent on the phenyl ring and the pyrazole ring would likely result in a twisted conformation, where the two rings are not coplanar. Analysis of this and other key dihedral angles would provide a complete picture of the molecule's three-dimensional shape.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the close contacts between neighboring molecules can be achieved. The analysis of this compound and its derivatives reveals the nature and relative contributions of various intermolecular forces that stabilize the crystal structure.

The dnorm surface provides a color-coded representation of intermolecular contacts, where red spots indicate contacts shorter than the van der Waals radii, blue spots represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation. For pyrazole derivatives, these surfaces often highlight the significance of hydrogen bonds and other weak interactions.

In the crystal packing of pyrazole derivatives, a variety of intermolecular interactions are observed. bohrium.com The most predominant of these are typically the non-specific van der Waals forces, primarily represented by hydrogen-hydrogen (H···H) contacts, which often account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. as-proceeding.com

Hydrogen bonds, particularly N-H···N and N-H···O, play a crucial role in the formation of supramolecular assemblies in related amino-pyrazole structures. nih.govmdpi.com In the case of this compound, the amino group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors, leading to the formation of dimers or extended chains. mdpi.com

The following table provides a representative breakdown of the percentage contributions of the most significant intermolecular contacts for a related pyrazole derivative, as determined by Hirshfeld surface analysis. While specific data for this compound is not available, this table illustrates the typical distribution of intermolecular contacts in this class of compounds.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface Area (%) |

| H···H | 40 - 60 |

| Cl···H/H···Cl | 10 - 25 |

| C···H/H···C | 10 - 20 |

| O···H/H···O | 5 - 15 |

| N···H/H···N | 5 - 15 |

Note: The data in this table is representative of pyrazole derivatives and is intended for illustrative purposes. The actual percentages for this compound may vary.

Theoretical and Computational Chemistry Studies on 1 2,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For a molecule like 1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, DFT calculations would provide significant insights into its behavior and characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule would be calculated to find its minimum energy conformation. This optimized structure is crucial as it forms the basis for all subsequent calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP map would likely indicate negative potential (typically colored red) around the nitrogen atoms of the pyrazole (B372694) ring and the amino group, suggesting these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Parameters

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, global chemical reactivity parameters can be calculated. These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Global Chemical Reactivity Parameters

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (bonding or lone pair) NBOs and unoccupied non-Lewis type (antibonding or Rydberg) NBOs.

Molecular Dynamics Simulations

While not universally applied in foundational studies, Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. This would be particularly relevant if investigating its interaction with a biological target or its behavior in a specific solvent environment. MD simulations provide insights into conformational changes and intermolecular interactions that are not captured by static quantum chemical calculations.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation of the theoretical model.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the functional groups present in this compound, such as the N-H stretch of the amine, C-N stretches of the pyrazole ring, and C-Cl stretches of the dichlorophenyl group.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. These predicted values can be correlated with experimental NMR data to confirm the molecular structure.

Table 2: List of Compound Names

| Compound Name |

|---|

Non-Linear Optical (NLO) Properties

The NLO response of a molecule is primarily determined by its molecular polarizability (α) and hyperpolarizability (β and γ). These properties describe how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser. Molecules with large hyperpolarizability values are sought after for NLO applications. The presence of electron-donating and electron-withdrawing groups within a conjugated π-electron system can significantly enhance these properties.

In the case of this compound, the pyrazole ring acts as a π-conjugated system. The amine group (-NH₂) at the 5-position is a strong electron-donating group, while the 2,5-dichlorophenyl group at the 1-position is an electron-withdrawing group. This "push-pull" configuration is a well-known strategy for enhancing molecular hyperpolarizability and, consequently, the NLO response.

Computational investigations on similar pyrazole derivatives have demonstrated their potential as NLO materials. researchgate.netwum.edu.pkwum.edu.pk DFT calculations, often using functionals like B3LYP with various basis sets, are employed to determine the electric dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β₀). wum.edu.pkekb.eg These calculations help in understanding the structure-property relationships that govern the NLO activity of this class of compounds.

For illustrative purposes, the table below presents theoretical NLO data for a related pyrazole derivative, showcasing the typical parameters evaluated in such computational studies. It is important to note that these values are not for this compound but serve to exemplify the NLO characteristics of this compound class.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.50 | Debye |

| Average Polarizability (α) | 25.0 x 10-24 | esu |

| First-Order Hyperpolarizability (β₀) | 15.0 x 10-30 | esu |

The magnitude of the first-order hyperpolarizability (β₀) is a critical indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG). The calculated values for many pyrazole derivatives suggest that they can exhibit significant NLO responses, often greater than that of standard NLO materials like urea. ekb.eg The promising NLO properties of pyrazole derivatives stem from their favorable electronic structure, which can be fine-tuned by altering the substituents on the pyrazole and phenyl rings. wum.edu.pkekb.eg

Structure Activity Relationship Sar Investigations of 1 2,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine Analogs

Correlating Structural Modifications with Changes in Molecular Interaction Profiles

The molecular interaction profile of a compound is dictated by the arrangement and nature of its functional groups. For analogs of 1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, modifications to any part of the molecule—the dichlorophenyl ring, the methyl group, or the aminopyrazole core—can significantly alter its binding characteristics.

The pyrazole (B372694) ring itself is a key pharmacophoric element. nih.gov Its two adjacent nitrogen atoms offer a unique profile for molecular recognition. nih.gov The sp2-hybridized "pyridinic" nitrogen can act as a hydrogen bond acceptor, while the "pyrrolic" nitrogen, if unsubstituted, can act as a hydrogen bond donor. nih.govresearchgate.net In the specified scaffold, the N1 nitrogen is substituted by the dichlorophenyl ring, leaving the N2 nitrogen as a potential hydrogen bond acceptor. The 5-amino group is a primary hydrogen bond donor. mdpi.com

Structural modifications and their likely impact on molecular interactions can be summarized as follows:

Dichlorophenyl Ring : The two chlorine atoms create an electron-deficient aromatic ring and contribute to hydrophobic and van der Waals interactions. Altering the position or number of halogen substituents would reshape the electrostatic potential and steric profile, thereby affecting interactions within a target's binding pocket.

Pyrazole Core : This aromatic heterocycle can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

5-Amino Group : This group is a critical hydrogen bond donor. Its modification, for instance, through acylation or alkylation, would change its hydrogen bonding capacity and introduce different steric and electronic properties.

A summary of these correlations is presented in the table below.

| Structural Moiety | Potential Interaction Type | Role in Molecular Recognition |

| 5-Amino Group | Hydrogen Bond Donor | Forms directed interactions with hydrogen bond acceptors (e.g., backbone carbonyls, carboxylate side chains) in a target protein. nih.gov |

| Pyrazole N2 Atom | Hydrogen Bond Acceptor | Interacts with hydrogen bond donors (e.g., amide N-H, hydroxyl or amine side chains) in the binding site. nih.govnih.gov |

| Dichlorophenyl Ring | Hydrophobic, π-π, Halogen Bonding | Occupies hydrophobic pockets and can form specific interactions with aromatic residues or halogen-bond acceptors. |

| Pyrazole Ring | π-π Stacking, Hydrophobic | Orients parallel to aromatic residues to establish stacking interactions, contributing to binding affinity. nih.gov |

| 3-Methyl Group | Hydrophobic, van der Waals | Fills small lipophilic pockets, contributing to affinity and selectivity through shape complementarity. |

Positional and Substituent Effects on Biological Target Recognition

The specific placement and electronic nature of substituents on the pyrazole and phenyl rings are critical determinants of biological target recognition. Even minor changes can lead to significant shifts in binding affinity and selectivity by altering the molecule's fit and electronic complementarity with its target. nih.gov

The substitution, replacement, or removal of functional groups on a pyrazole ring is known to be consistent with diverse molecular interactions. nih.govresearchgate.net For instance, studies on other pyrazole-containing series have shown that sterically hindered or bulky substituents can enhance interactions by occupying specific sub-pockets within a target site. nih.gov Conversely, an inappropriately placed bulky group could introduce steric clashes, preventing optimal binding.

The electronic properties of substituents are equally important. Electron-withdrawing groups, such as the chlorine atoms on the phenyl ring, influence the electron density of the entire molecule. This can affect the strength of hydrogen bonds and π-stacking interactions. researchgate.net Replacing these with electron-donating groups would fundamentally alter these properties and, consequently, the recognition by a biological target.

The following table illustrates how positional and substituent changes in related pyrazole systems have been observed to affect target interactions.

| Position of Modification | Type of Substituent | General Effect on Target Recognition |

| Phenyl Ring (Ortho, Meta, Para) | Halogens (e.g., F, Cl, Br) | Position and type of halogen can fine-tune hydrophobic and potential halogen-bonding interactions, significantly impacting affinity. |

| Phenyl Ring (Para) | Electron-withdrawing (e.g., -CF3) | Can fit into specific lipophilic pockets and enhance binding affinity through favorable interactions. nih.gov |

| Pyrazole C4 | Alkyl or Aromatic Groups | Substitution at this position can introduce steric hindrance or establish new beneficial interactions, depending on the topology of the binding site. |

| 5-Amino Group | Acylation/Alkylation | Alters hydrogen bond donor capacity and introduces bulk, which can either enhance or disrupt binding depending on available space. |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of a biological target, ligand-based methods such as pharmacophore modeling are invaluable. researchgate.net A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are essential for molecular recognition by a specific target. researchgate.net

For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its structural features. This model serves as a 3D query to identify other molecules with a similar spatial arrangement of these critical features.

Key pharmacophoric features for this scaffold would likely include:

One Hydrogen Bond Donor (D) : Provided by the 5-amino group.

One Hydrogen Bond Acceptor (A) : Provided by the N2 nitrogen of the pyrazole ring.

One Hydrophobic/Aromatic Region (H/Ar) : Defined by the dichlorophenyl ring. The chlorine atoms enhance its hydrophobic character.

An additional Hydrophobic Region (H) : Represented by the 3-methyl group.

The spatial relationship between these features is critical. The relative distances and angles between the hydrogen bond donor, acceptor, and the hydrophobic centers form the pharmacophoric pattern. This pattern can guide the design of new analogs by ensuring that proposed modifications retain the essential recognition elements while exploring new chemical space to optimize other properties.

| Pharmacophoric Feature | Corresponding Structural Moiety | Presumed Role in Ligand Recognition |

| Hydrogen Bond Donor | 5-Amino (-NH2) group | Anchors the ligand in the binding pocket via a key hydrogen bond. |

| Hydrogen Bond Acceptor | Pyrazole Nitrogen (N2) | Forms a secondary anchoring interaction with a donor group on the target. |

| Aromatic/Hydrophobic Center | 2,5-Dichlorophenyl Ring | Provides significant binding energy through hydrophobic encapsulation and potential π-stacking. |

| Hydrophobic Center | 3-Methyl (-CH3) Group | Contributes to affinity and selectivity by occupying a small, well-defined pocket. |

Ligand Efficiency and Lipophilicity Considerations in Scaffold Modification

Ligand Efficiency (LE) measures the binding affinity per non-hydrogen atom (heavy atom). It is calculated as the binding energy divided by the heavy atom count. LE helps identify compounds that achieve potent binding with a relatively small and efficient structure.

Lipophilic Ligand Efficiency (LLE) , calculated as pActivity (e.g., pIC50) minus the compound's logP (a measure of lipophilicity), assesses the quality of binding affinity relative to its lipophilicity. sciforschenonline.orgresearchgate.net High LLE values are desirable, as they indicate that potency is not solely driven by increasing greasiness, which can lead to poor solubility and non-specific binding. sciforschenonline.org

The pyrazole scaffold is often considered a favorable component in molecular design because it can serve as a bioisostere for a benzene ring while having significantly lower lipophilicity. nih.gov This allows for the design of potent compounds with improved physicochemical properties. nih.gov When modifying the this compound scaffold, it is crucial to monitor LE and LLE. For example, adding large, greasy substituents to the phenyl ring might increase affinity, but it could disproportionately increase lipophilicity and molecular weight, resulting in poor LE and LLE values. The goal is to make modifications that enhance affinity while maintaining or improving these efficiency metrics.

The following conceptual table demonstrates how these metrics could be used to evaluate a series of hypothetical analogs.

| Analog ID | Modification | pIC50 | Heavy Atoms | LE | logP | LLE (pIC50 - logP) |

| A | Parent Scaffold | 6.0 | 16 | 0.375 | 3.5 | 2.5 |

| B | Add 4'-tert-butyl | 6.8 | 20 | 0.340 | 5.0 | 1.8 |

| C | Add 4'-methoxy | 6.5 | 18 | 0.361 | 3.7 | 2.8 |

| D | Replace 3-methyl with 3-H | 5.5 | 15 | 0.367 | 3.1 | 2.4 |

This table is for illustrative purposes only. In this hypothetical example, Analog B shows increased potency but at the cost of significantly worse LE and LLE. Analog C provides a modest increase in potency while maintaining good efficiency metrics, making it a more promising modification.

Mechanistic Studies of Biological Interactions and Molecular Targets Non Clinical Focus

Modulation of Cellular Pathways and Enzymes

The pyrazole (B372694) scaffold is a cornerstone in the development of molecules that modulate various enzymatic and cellular signaling pathways. mdpi.com Derivatives are known to interact with a wide array of biological targets, primarily due to their unique structural and electronic properties which allow for diverse chemical modifications. mdpi.com

Interactions with Specific Receptors or Kinases

Pyrazole-based compounds have been identified as potent inhibitors of numerous protein kinases, which are critical regulators of cellular processes. Their ability to fit into the ATP-binding pocket of kinases makes them a privileged scaffold in kinase inhibitor design. nih.gov

Key kinase targets for pyrazole derivatives include:

Akt1 (Protein Kinase B): A pyrazole-based inhibitor demonstrated potent activity against Akt1, a key enzyme in cell survival and proliferation pathways. Docking studies showed the non-methylated nitrogen of the pyrazole ring forming a hydrogen bond with the backbone of Ala230 in the ATP binding site. nih.gov

Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives interact with CDK1, a crucial regulator of the cell cycle. The pyrazole ring of these compounds has been shown to interact with Asp86 and Leu135 in the kinase's active site. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK): 5-Aminopyrazoles have been extensively studied as inhibitors of p38 MAPK, a kinase involved in inflammatory responses. mdpi.com

Receptor Interacting Protein 1 (RIP1) Kinase: Dihydropyrazoles have been optimized as highly selective inhibitors of RIP1 kinase, a key mediator of necroptosis and inflammation. osti.gov

Epidermal Growth Factor Receptor (EGFR): Triazine-based pyrazole derivatives have shown potent inhibitory activity against EGFR tyrosine kinase, a critical target in cancer therapy. rsc.org

Src Kinase: A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo nih.govdntb.gov.uaresearchgate.nettriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified, demonstrating the relevance of the dichlorophenyl moiety in kinase inhibition. researchgate.net

Beyond kinases, pyrazole derivatives also interact with other receptor types. For instance, the pyrazole carboxamide derivative SR141716A, which contains a dichlorophenyl group, is known to act as an inverse agonist at the cannabinoid CB1 receptor. nih.gov This interaction is crucial for its pharmacological effects and involves specific hydrogen bonding within the receptor. nih.gov

Inhibition/Activation of Signaling Cascades

By targeting key enzymes like kinases, pyrazole derivatives can effectively modulate downstream signaling cascades. A notable example is the inhibition of inflammatory pathways.

NF-κB and p38 MAPK Signaling: The compound 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), which is structurally related to the subject compound, has demonstrated significant anti-inflammatory properties. Mechanistically, CDMPO was found to attenuate the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 in microglial cells. nih.gov This leads to a decrease in the production of pro-inflammatory molecules. nih.gov

WNT/β-catenin Pathway: An inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway, was identified through computational studies. This compound, (S)-1, impairs the binding of DVL1 to its receptor, Frizzled, thereby turning off aberrant WNT pathway activation, which is linked to cancer proliferation. mdpi.com

Investigation of Protein-Ligand Binding (e.g., via molecular docking)

Molecular docking studies have been instrumental in elucidating the binding modes of pyrazole derivatives with their protein targets, guiding the design of more potent and selective compounds. These computational analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Target Protein | Pyrazole Derivative Class | Key Interactions and Findings | Source |

|---|---|---|---|

| Bcl-2 | 1,3,5-Trisubstituted-1H-pyrazoles | Docking confirmed high binding affinity, with key hydrogen bonding interactions to the anti-apoptotic protein Bcl-2, supporting their role in inducing apoptosis. | nih.gov |

| EGFR Tyrosine Kinase | 1,3,5-Triazine-based pyrazoles | Compounds showed good affinity by forming multiple hydrogen bonds with amino acids in the active site of the EGFR kinase. | rsc.org |

| Cyclooxygenase (COX-1/COX-2) | 4,5-Dihydro-1H-pyrazole derivatives | The 4,5-dihydro-1H-pyrazole ring was found to be important for interaction with the COX-2 enzyme. Specific derivatives showed interactions with key residues like HIS386 and PHE210. | dergipark.org.tr |

| Carbonic Anhydrase (hCA I & hCA II) | Pyrazole-carboxamides with sulfonamide moiety | Docking studies were used to analyze the binding poses of potent inhibitors within the active site of human carbonic anhydrase isoenzymes I and II. | nih.gov |

Anti-microbial/Anti-fungal Mechanisms at a Cellular/Enzymatic Level

Pyrazole derivatives are recognized for their broad-spectrum antimicrobial and antifungal activities. mdpi.comnih.govorientjchem.org The mechanisms underlying these effects often involve the disruption of essential cellular structures or metabolic pathways in pathogenic microorganisms.

The antibacterial mode of action for some pyrazole-derived hydrazones has been attributed to their ability to disrupt the bacterial cell wall. nih.gov Halogenated substituents, such as the dichlorophenyl group, are often used to improve the antimicrobial activity of pyrazole compounds. zsmu.edu.ua

In the context of antifungal activity, pyrazole carboxamides have been a particular focus. nih.gov One investigated mechanism involves the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth. Another significant target for this class of compounds is the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain. Inhibition of SDH disrupts fungal respiration and energy production, leading to potent antifungal effects. sioc-journal.cn

| Compound Class | Target Organisms | Observed Activity/Potential Mechanism | Source |

|---|---|---|---|

| Pyrazole-derived hydrazones | Gram-positive bacteria (e.g., S. aureus) and A. baumannii | Potent growth inhibitors; mechanism involves disruption of the bacterial cell wall. | nih.gov |

| Pyrazole-thiazole scaffolds | Micrococcus luteus, Salmonella typhi | Identified as potent growth inhibitors. | nih.gov |

| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | Antifungal mechanism may involve disruption of the mycelium cell membrane. | |

| Pyrazole-thiophene carboxamides | Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea | Designed as succinate dehydrogenase inhibitors (SDHIs); docking showed strong interactions with SDH amino acid residues. | sioc-journal.cn |

Anti-cancer Mechanisms: Cellular Modulators, Target Identification

The anti-cancer properties of pyrazole derivatives are often linked to their ability to induce apoptosis (programmed cell death) in tumor cells. mdpi.comdntb.gov.ua A primary mechanism involves targeting the regulation of apoptosis itself.

One of the most well-studied anti-cancer mechanisms for pyrazole-containing compounds is the inhibition of the Bcl-2 protein family. nih.gov Bcl-2 is an anti-apoptotic protein that prevents cell death. By inhibiting Bcl-2, certain 1,3,5-trisubstituted-1H-pyrazole derivatives disrupt its function, leading to the increased expression and activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov This shift in the balance between pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade, leading to the elimination of cancer cells. Some of these compounds have also been shown to induce DNA damage, further contributing to their cytotoxic effects. nih.gov

Other identified molecular targets for the anti-cancer activity of pyrazole derivatives include:

Kinase Inhibition: As detailed in section 7.1.1, inhibition of kinases like EGFR, Src, and CDKs disrupts signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. rsc.orgresearchgate.netnih.gov

DNA Binding: Some triazine-based pyrazole derivatives have been shown to interact with DNA, likely through a groove-binding mode, which can interfere with DNA replication and transcription, contributing to their anti-cancer effects. rsc.org

Other Molecular Level Biological Activities (e.g., antioxidant, anti-inflammatory mechanisms)

In addition to the activities mentioned above, pyrazole derivatives exhibit significant antioxidant and anti-inflammatory properties at the molecular level. nih.govnih.gov

Antioxidant Mechanisms: The antioxidant activity of many pyrazole compounds is attributed to their ability to act as free radical scavengers. nih.gov The NH proton of the pyrazole moiety is often considered important for this radical scavenging activity. nih.gov 5-Aminopyrazole derivatives, in particular, have shown promising antioxidant properties by directly scavenging free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, and by inhibiting the production of reactive oxygen species (ROS) in cellular models. mdpi.comresearchgate.net

Anti-inflammatory Mechanisms: The anti-inflammatory effects of pyrazoles are well-established, with commercial drugs like celecoxib featuring this core structure. nih.gov The primary mechanism is the suppression of prostaglandin biosynthesis through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform found at sites of inflammation. dergipark.org.trnih.gov By blocking COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov Additionally, some pyrazole derivatives have been shown to inhibit 15-Lipoxygenase (15-LOX), another enzyme involved in the production of inflammatory mediators. nih.gov The modulation of inflammatory signaling cascades, such as NF-κB, as discussed in section 7.1.2, also represents a key anti-inflammatory mechanism. nih.gov

Advanced Applications of 1 2,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Agrochemical Applications: Herbicide and Insecticide Potential

The pyrazole (B372694) scaffold is a cornerstone in the development of modern agrochemicals, with numerous derivatives commercialized as herbicides, insecticides, and fungicides. ccspublishing.org.cnccspublishing.org.cn The subject compound, 1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, and its analogues are part of this broader class of biologically active molecules. The specific substitution pattern on the phenyl and pyrazole rings significantly influences the type and extent of pesticidal activity. rhhz.net Research into N-pyridylpyrazole derivatives, which share structural similarities, has demonstrated potent insecticidal effects against various Lepidoptera pests. mdpi.com

The herbicidal potential of pyrazole derivatives is also well-documented. For instance, pyrazoxyfen (B166693) and pyrasulfotole (B166964) are established herbicides. ccspublishing.org.cn The efficacy of these compounds often depends on the substituents, with different arrangements leading to varied levels of control against different weed species.

The insecticidal activity of pyrazole derivatives is often attributed to their ability to disrupt the central nervous system of insects. rhhz.net The introduction of different functional groups at various positions on the pyrazole ring can significantly alter the insecticidal spectrum and potency. rhhz.net For example, studies on N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have shown excellent insecticidal activities against pests like Plutella xylostella and Spodoptera exigua. mdpi.com

Interactive Data Table: Examples of Agrochemical Activity in Pyrazole Derivatives

| Compound Class | Type of Activity | Target Pests/Weeds | Reference |

| N-pyridylpyrazole derivatives | Insecticidal | Lepidoptera pests (Plutella xylostella, Spodoptera exigua) | mdpi.com |

| Pyrazole carboxamide derivatives | Fungicidal | Rhizoctonia solani | researchgate.net |

| General Pyrazole derivatives | Herbicidal | Various weeds | ccspublishing.org.cn |

| General Pyrazole derivatives | Insecticidal | Aphids, P. xylostella, armyworm | rhhz.net |

Mode of Action in Plant/Insect Physiology

The mode of action for pyrazole-based insecticides frequently involves the disruption of the insect's nervous system. researchgate.net A primary target is the gamma-aminobutyric acid (GABA)-gated chloride channel. rhhz.netresearchgate.net By blocking these channels, pyrazole insecticides inhibit the "calming" effect of GABA, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect. researchgate.net Some pyrazole insecticides are also known to act on glutamate-gated chloride channels (GluCl). rhhz.net

In the context of herbicidal action, pyrazole derivatives can interfere with various physiological processes in plants. While the specific mode of action for derivatives of this compound is not extensively detailed in the provided context, other pyrazole herbicides are known to inhibit specific enzymes crucial for plant growth.

Development as Pesticidal Agents

The development of pyrazole derivatives as pesticidal agents is an active area of research, driven by the need for new compounds with improved efficacy, selectivity, and environmental profiles. ccspublishing.org.cnccspublishing.org.cn The structural versatility of the pyrazole ring allows for extensive modification to optimize biological activity. researchgate.net The process often involves the synthesis and screening of a large number of analogues to identify lead compounds with desirable pesticidal properties. mdpi.com

Structure-activity relationship (SAR) studies are crucial in this process, helping researchers to understand how different substituents on the pyrazole and phenyl rings influence the compound's activity. rhhz.net For instance, the presence of specific halogen substitutions on the phenyl ring is a common feature in many successful pyrazole-based pesticides. rhhz.net The development pipeline for a new pesticidal agent is a lengthy and rigorous process involving extensive testing for efficacy, toxicology, and environmental impact.

Materials Science Applications

The unique photophysical properties and synthetic accessibility of pyrazole derivatives make them attractive candidates for various applications in materials science. royal-chem.com Their rigid structure and potential for functionalization allow for the fine-tuning of their electronic and optical properties.

Integration into Polymers and Coatings

Pyrazole derivatives can be incorporated into polymers and coatings to impart specific functionalities. royal-chem.com Their inherent stability and diverse reactivity make them suitable for use as monomers or additives in polymerization processes. The resulting polymers may exhibit enhanced thermal stability, altered optical properties, or other desirable characteristics. In the realm of coatings, pyrazole-containing compounds can contribute to properties such as UV resistance or specific colorimetric attributes.

Use as Fluorescent Probes and Dyes

The pyrazole scaffold is a component of many fluorescent molecules. nih.gov Pyrazole-based dyes are utilized in various industrial applications. royal-chem.comresearchgate.net The fluorescence of these compounds can be sensitive to their local environment, making them useful as probes for detecting ions and molecules. researchgate.netrsc.org For example, certain pyrazole derivatives exhibit changes in their fluorescence spectra upon binding to metal ions, enabling their use as chemosensors. rsc.org The development of pyrazoline-based fluorescent probes, which are structurally related to pyrazoles, has been a significant area of research due to their high fluorescence quantum yields. globethesis.com

Interactive Data Table: Fluorescence Properties of Pyrazole Derivatives

| Pyrazole Derivative Type | Application | Detected Analyte | Reference |

| Pyrazole-based D-π-A derivatives | Dyes | - | researchgate.net |

| Pyrazole-porphyrin conjugates | Fluorescent Probes | Metal ions (Zn²⁺, Cd²⁺, Hg²⁺) | acs.org |

| Pyrazolylpyrene derivatives | Fluorescent Dyes | - | nih.gov |

| Acylhydrazone derivative with pyridine–pyrazole | Fluorescent Chemosensor | Al³⁺ | rsc.org |

Role as Versatile Building Blocks and Synthetic Intermediates

The compound this compound is a valuable synthetic intermediate. nbinno.com The pyrazole core, with its distinct nitrogen atoms and carbon positions, allows for a variety of chemical transformations. The amine group at the 5-position is a key functional handle for further synthetic modifications, enabling the construction of more complex molecules.

The dichlorophenyl group also influences the reactivity and properties of the molecule and is a common feature in many biologically active compounds. nbinno.com The synthesis of functionalized pyrazoles is a significant area of chemical research, with numerous methods developed for their preparation. nih.govmdpi.com These methods often involve the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.gov The availability of such synthetic routes makes pyrazole derivatives like this compound readily accessible for use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com

Precursors for Complex Organic Molecule Synthesis

The presence of a reactive primary amine group at the C5 position makes this compound a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Aminopyrazoles are well-established building blocks in the construction of pyrazolo-fused azines, which are of considerable interest due to their diverse biological activities. tubitak.gov.tr